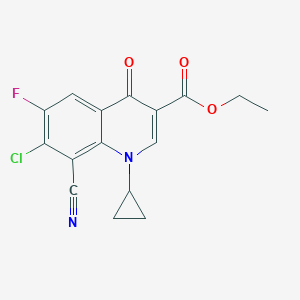
Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Cat. No. B176402
Key on ui cas rn:
117528-64-0
M. Wt: 334.73 g/mol
InChI Key: QHCOZOGCDMVPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06699992B2
Procedure details


34.7 g of anhydrous K2CO3 (0.35 mol) was added to a solution of 64.2 g of ethyl 2-(3-cyano-2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate (0.173 mol) in 220 ml of DMF. The reacting mixture was stirred at 40-45° C. for 2.5 hours, and the reaction was monitored by TLC. The reactant was then poured into 800 ml of ice-water, filtered, washed with water (100 ml×2), and dried. The resultant solid was dissolved in 120 ml of 95% ethanol and then refluxed for 15 minutes, cooled, filtered and dried to afford 53.2 g of ethyl 8-cyano-1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (0.159 mol) as a white solid, mp 196-199° C., in 90.1% yield.

Quantity
64.2 g
Type
reactant
Reaction Step One


[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[C:7]([C:9]1[C:10](Cl)=[C:11]([CH:25]=[C:26]([F:29])[C:27]=1[Cl:28])[C:12]([C:14](=[CH:20][NH:21][CH:22]1[CH2:24][CH2:23]1)[C:15]([O:17][CH2:18][CH3:19])=[O:16])=[O:13])#[N:8]>CN(C=O)C>[C:7]([C:9]1[C:27]([Cl:28])=[C:26]([F:29])[CH:25]=[C:11]2[C:10]=1[N:21]([CH:22]1[CH2:24][CH2:23]1)[CH:20]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:12]2=[O:13])#[N:8] |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
34.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
64.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C(=C(C(=O)C(C(=O)OCC)=CNC2CC2)C=C(C1Cl)F)Cl
|
|
Name
|
|
|
Quantity
|
220 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
42.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reacting mixture was stirred at 40-45° C. for 2.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (100 ml×2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resultant solid was dissolved in 120 ml of 95% ethanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 15 minutes
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C(=C(C=C2C(C(=CN(C12)C1CC1)C(=O)OCC)=O)F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.159 mol | |
| AMOUNT: MASS | 53.2 g | |
| YIELD: PERCENTYIELD | 90.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
